![molecular formula C5H7NO2S B1610852 2-Methanesulfonyl-1H-pyrrole CAS No. 82511-61-3](/img/structure/B1610852.png)
2-Methanesulfonyl-1H-pyrrole
Overview
Description
2-Methanesulfonyl-1H-pyrrole is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound with the molecular formula C5H7NO2S and a molecular weight of 157.18 g/mol. This compound is also known as mesylpyrrole and is synthesized using various methods.
Scientific Research Applications
Medicinal Chemistry
Pyrroles are known for their presence in various therapeutically active compounds, including antibiotics , anti-inflammatory drugs , and antitumor agents . They also show activity against enzymes like reverse transcriptase in HIV-1 and cellular DNA polymerases protein kinases .
Material Science
Pyrrole derivatives have applications in material science, particularly in the synthesis of conductive polymers which are used in electronic devices .
Catalysis
The pyrrole moiety can be used in catalysis, potentially offering pathways for the synthesis of complex organic compounds .
Environmental Monitoring
Pyrroles can interact with various analytes through hydrogen bonding and Van der Waals forces, suggesting potential use in environmental monitoring and sensing technologies .
Green Chemistry
Synthesis methods involving pyrroles often aim for atom economy and may produce water and molecular hydrogen as the only side products, aligning with principles of green chemistry .
Drug Discovery
Given their diverse biological activities, pyrroles are valuable scaffolds in drug discovery for designing new pharmacologically active molecules .
Mechanism of Action
Target of Action
The primary target of 2-Methanesulfonyl-1H-pyrrole is the HMG-CoA reductase enzyme . This enzyme plays a crucial role in cholesterol production, making it a key target for interventions aimed at controlling cholesterol levels .
Mode of Action
2-Methanesulfonyl-1H-pyrrole acts by inhibiting the HMG-CoA reductase enzyme . By blocking this enzyme, the compound prevents the synthesis of cholesterol, thereby potentially reducing cholesterol levels in the body .
Biochemical Pathways
The inhibition of the HMG-CoA reductase enzyme disrupts the mevalonate pathway , which is responsible for the production of cholesterol and other important biomolecules . The downstream effects of this disruption can include a reduction in cholesterol levels and alterations in the production of other biomolecules synthesized via this pathway .
Pharmacokinetics
This suggests that it is well-absorbed and can exert its effects after oral administration . The compound is also reported to be stable in acidic environments , which could influence its bioavailability .
Result of Action
The primary molecular effect of 2-Methanesulfonyl-1H-pyrrole’s action is the inhibition of the HMG-CoA reductase enzyme . This leads to a decrease in cholesterol synthesis, which can result in lower cholesterol levels in the body . On a cellular level, this can affect the composition of cell membranes and other processes dependent on cholesterol .
Action Environment
The action, efficacy, and stability of 2-Methanesulfonyl-1H-pyrrole can be influenced by various environmental factors. For instance, its stability in acidic environments suggests that it can withstand the acidic conditions of the stomach, which is crucial for orally administered drugs . .
properties
IUPAC Name |
2-methylsulfonyl-1H-pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-9(7,8)5-3-2-4-6-5/h2-4,6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNJKJJPJAVTNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509910 | |
Record name | 2-(Methanesulfonyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30509910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82511-61-3 | |
Record name | 2-(Methanesulfonyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30509910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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